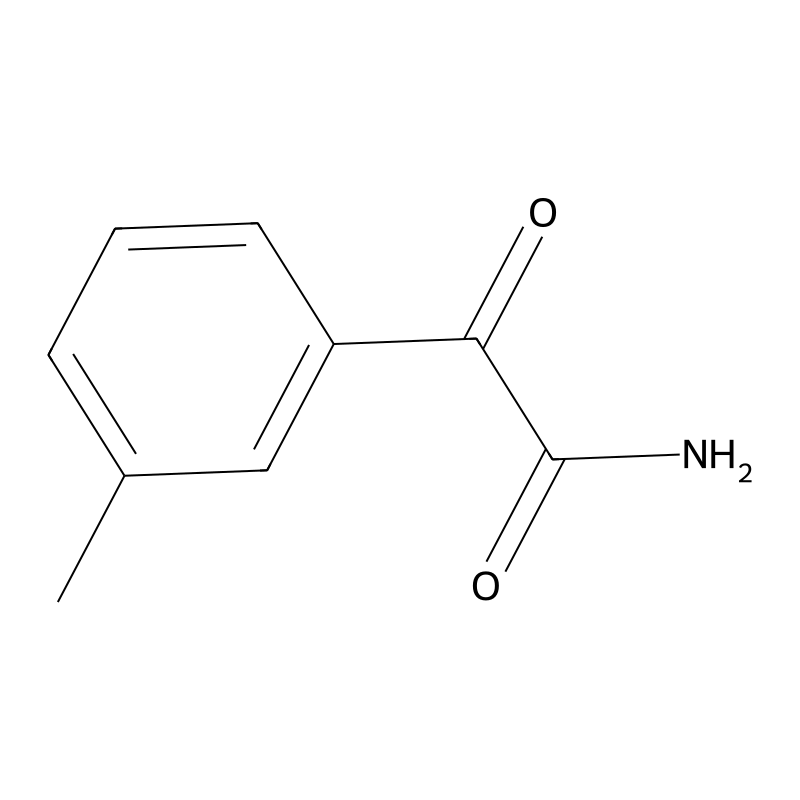2-Oxo-2-(m-tolyl)acetamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
2-Oxo-2-(m-tolyl)acetamide, also known as N-methyl-3-(3-methylphenyl)-2-oxopropanamide, is an organic compound with the molecular formula and a molecular weight of approximately 163.176 g/mol. This compound is characterized by its white crystalline solid form, with a melting point ranging from 120°C to 122°C. It exhibits a weakly acidic nature and is soluble in various organic solvents like chloroform, methanol, and ethanol.
The structure of 2-Oxo-2-(m-tolyl)acetamide includes a carbonyl group adjacent to an amide linkage, which contributes to its chemical reactivity and potential biological activity. The presence of the m-tolyl group (a methyl-substituted phenyl ring) enhances its structural complexity and functionality.
- Oxidation: The compound can be oxidized to yield carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reduction reactions can convert the carbonyl group into alcohols or amines, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: The amide group can participate in nucleophilic substitution reactions where the nitrogen atom is replaced by various nucleophiles like amines, alcohols, or thiols .
These reactions highlight the compound's versatility in organic synthesis and its potential applications in medicinal chemistry.
Research indicates that 2-Oxo-2-(m-tolyl)acetamide possesses notable biological properties. It has been reported to exhibit antibacterial, antifungal, and antiviral activities. Additionally, it shows potential anticancer effects, making it a subject of interest in medicinal chemistry . The mechanism of action may involve inhibition of specific enzymes or receptors, potentially leading to anti-inflammatory effects through the inhibition of cyclooxygenase enzymes.
The synthesis of 2-Oxo-2-(m-tolyl)acetamide can be achieved through various methods:
- Reaction with Acyl Chlorides: A common synthetic route involves reacting m-toluidine with acetyl chloride in the presence of a base like pyridine. This method utilizes nucleophilic acyl substitution to form the desired amide.
- Amidation of α-Oxocarboxylic Acids: Another approach involves the amidation of α-oxocarboxylic acids with amines. This method often requires activating reagents such as thionyl chloride or oxalyl chloride to enhance yield.
These methods are crucial for producing high-purity samples for research applications.
2-Oxo-2-(m-tolyl)acetamide finds applications across various fields:
- Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds with therapeutic potential.
- Organic Synthesis: The compound acts as a building block for creating more complex organic molecules.
- Biological Studies: It is utilized in studies investigating biological activity and mechanisms related to similar compounds.
- Industrial
Studies on the interactions of 2-Oxo-2-(m-tolyl)acetamide with biological targets have shown that it can modulate enzyme activity, particularly in pathways related to inflammation and cancer progression. Its ability to interact with cyclooxygenase enzymes suggests potential anti-inflammatory properties . Further research into its interaction profiles could elucidate additional therapeutic applications.
Several compounds share structural similarities with 2-Oxo-2-(m-tolyl)acetamide:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Phenoxy-N-(o-tolyl)acetamide | Contains a phenoxy group instead of a carbonyl | Lacks the unique carbonyl functionality |
| N-(m-tolyl)acetamide | Simpler structure without a carbonyl group | Less complex; lacks unique reactivity |
| N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide | Contains a quinoline core | Distinct biological activity due to quinoline core |
The uniqueness of 2-Oxo-2-(m-tolyl)acetamide lies in its combination of both a carbonyl group and a methyl-substituted phenyl ring. This structural combination imparts specific chemical reactivity and biological activity that distinguish it from other similar compounds .








